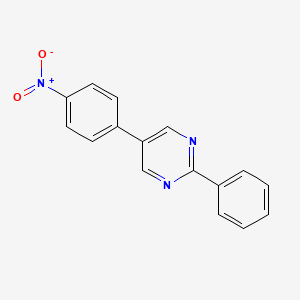![molecular formula C10H7Cl2NO3 B5808365 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5808365.png)
4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as DCIDO, is a novel synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DCIDO belongs to the class of spirooxindole compounds, which have been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.
Biochemical and Physiological Effects:
4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to have a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine and chemokine production, and the inhibition of the hepatitis C virus. In addition, 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have a favorable toxicity profile, with low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is its potent antitumor activity, which makes it a promising candidate for cancer therapy. In addition, 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to have a favorable toxicity profile, which is important for the development of safe and effective drugs. However, one limitation of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the study of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One area of interest is the development of more efficient and scalable synthesis methods, which would enable larger quantities of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one to be produced for use in preclinical and clinical studies. Another area of interest is the investigation of the mechanism of action of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, which could provide insights into its antitumor and anti-inflammatory activities. Finally, the development of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one analogs with improved potency and selectivity could lead to the development of more effective cancer therapies.
Synthesemethoden
The synthesis of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves a multistep process that begins with the preparation of 4-chloroindole-3-carboxaldehyde, which is then reacted with ethyl acetoacetate to form 4-chloro-3-(1-oxoethyl)indole. This intermediate is then reacted with 2,3-dihydroxy-1,4-dioxane to form the spiro[1,3-dioxolane-2,3'-indole] skeleton, which is subsequently chlorinated to yield 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
Wissenschaftliche Forschungsanwendungen
4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to exhibit a range of biological activities that make it a promising candidate for scientific research. Studies have shown that 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have antiviral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
4',7'-dichlorospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-5-1-2-6(12)8-7(5)10(9(14)13-8)15-3-4-16-10/h1-2H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZJFKAXEVCLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3NC2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)
![2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
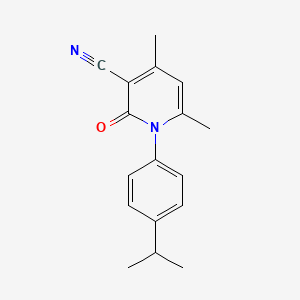
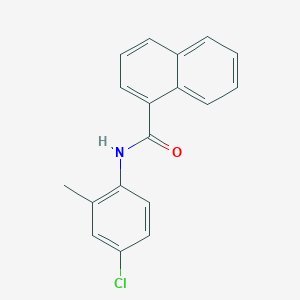
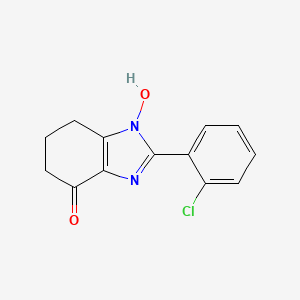
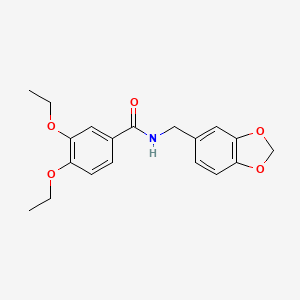
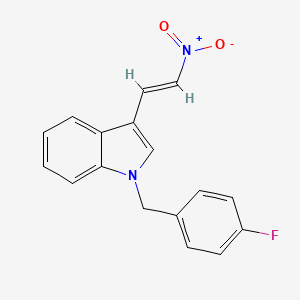
![2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5808332.png)
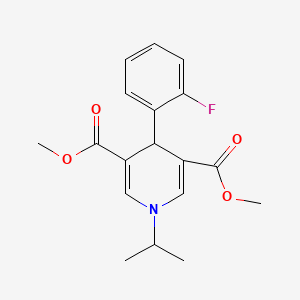
![5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5808343.png)
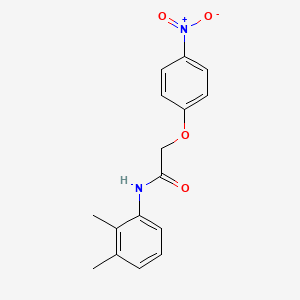
![N-{3-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808347.png)
